Peppermint oil

Descripción general

Descripción

Synthesis Analysis

Peppermint oil synthesis involves the steam distillation of the flowering tops of the Mentha piperita plant, where its primary components, menthol and menthone, are extracted. The oil's composition can vary depending on several factors, including the geographical location of the peppermint plant, the distillation process, and the time of harvest. These factors influence the concentration of the bioactive compounds within the oil, affecting its aroma, flavor, and therapeutic properties.

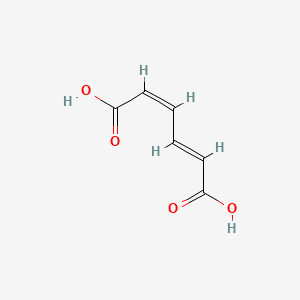

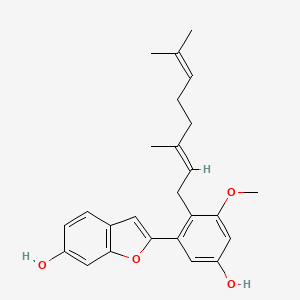

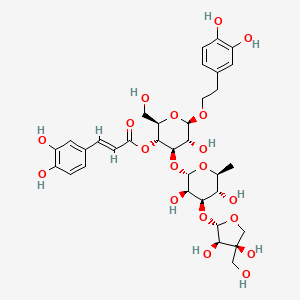

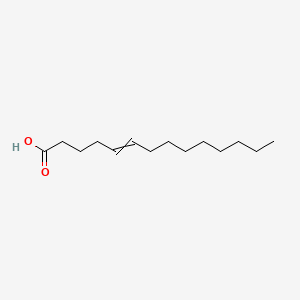

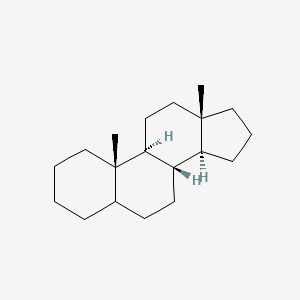

Molecular Structure Analysis

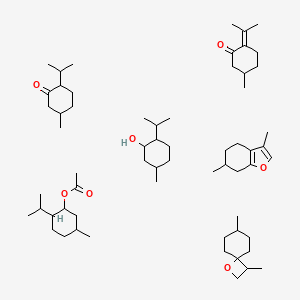

The molecular structure of peppermint oil is predominantly made up of menthol and menthone. Menthol, a cyclic terpene alcohol, is responsible for the oil's cooling sensation, while menthone, a ketone, contributes to the oil's minty aroma. The oil also contains minor amounts of other compounds, including menthofuran and pulegone, which add to its complexity and versatility. The structure of these molecules dictates the oil's physicochemical properties, such as its phase at room temperature, its solubility in water and organic solvents, and its boiling point.

Chemical Reactions and Properties

Peppermint oil participates in various chemical reactions, particularly those involving its major components, menthol and menthone. These compounds can undergo reactions such as oxidation, reduction, and isomerization, which can alter the oil's composition and properties. The chemical properties of peppermint oil, including its antimicrobial and antioxidant activities, are attributed to its ability to interact with biological membranes, disrupt microbial cell walls, and scavenge free radicals.

Physical Properties Analysis

The physical properties of peppermint oil, such as its boiling point, density, and optical rotation, are influenced by its chemical composition. Peppermint oil is a volatile, colorless to pale yellow liquid at room temperature with a characteristic minty aroma and cooling taste. Its density is slightly less than water, allowing it to float on aqueous solutions. The oil's optical rotation is positive, indicating that it rotates plane-polarized light to the right, a property used to assess its purity and quality.

Chemical Properties Analysis

Peppermint oil exhibits several chemical properties that contribute to its wide range of applications. Its antimicrobial property, for instance, makes it effective against a variety of pathogens, including bacteria, fungi, and viruses. The oil's antioxidant property helps in neutralizing free radicals, contributing to its use in preserving food products and in cosmetic formulations to protect against oxidative stress. Additionally, peppermint oil's solubility in alcohol and oils but limited solubility in water dictates its use in various formulations.

For a more in-depth exploration and additional scientific insights on peppermint oil, the following resources provide comprehensive information:

- (Nayak et al., 2020) discusses the health benefits and applications of peppermint in various industries.

- (Rehman et al., 2016) offers insights into the biosynthesis of essential oils in plants, including peppermint.

- (Božović et al., 2015) reviews the biological activities and chemistry of Mentha suaveolens Ehrh., highlighting the significance of its main constituent, piperitenone oxide.

Aplicaciones Científicas De Investigación

Effects on Electroencephalography and Visual Stimuli

A study by Lin et al. (2022) examined the effects of peppermint essential oil on electroencephalographic activity in response to different visual stimuli. They found that peppermint oil influenced brain activity differently depending on the visual stimulus, indicating potential applications in enhancing learning, thinking, and visual function through aroma therapy (Lin et al., 2022).

Antimicrobial Properties

Research by Adaszyńska et al. (2013) identified the antimicrobial properties of peppermint oil and extract from the ‘Asia’ cultivar of peppermint. This study highlighted the potential of peppermint oil in fighting infections, particularly its effectiveness against fungi (Adaszyńska et al., 2013).

Anti-Inflammatory, Antioxidant, and Antimicrobial Effects

Hejna et al. (2021) investigated the biological activities of peppermint and spearmint oils, demonstrating their potential as anti-inflammatory, antioxidant, and antimicrobial agents. This suggests their applicability in feed additives and other health-related applications (Hejna et al., 2021).

Antifungal Effect

A study by França et al. (2018) focused on the antifungal effect of peppermint oil against Alternaria alternata, a pathogenic fungus. The results indicated that peppermint oil could serve as a viable antifungal product in controlling this pathogen (França et al., 2018).

Effect on Exercise Performance

Meamarbashi and Rajabi (2013) explored the impact of peppermint essential oil on exercise performance. Their findings suggested that peppermint oil could enhance athletic performance by improving respiratory parameters and increasing exercise capacity (Meamarbashi & Rajabi, 2013).

Hair Growth Promotion

Oh et al. (2014) investigated the effect of peppermint oil on hair growth in mice. They found that peppermint oil significantly increased hair growth, suggesting its potential use in cosmetic applications for hair growth enhancement (Oh et al., 2014).

Stress Response in Peppermint Cultivation

Research by Li et al. (2016) demonstrated how peppermint responds to salt stress, specifically in the production of essential oils. This study provides insights into the cultivation of peppermint under stress conditions and the impact on oil yield and composition (Li et al., 2016).

Safety And Hazards

Peppermint oil is safe when taken orally or applied topically in the doses commonly used . Possible side effects of oral use include heartburn, nausea, abdominal pain, and dry mouth . Rarely, peppermint oil can cause allergic reactions . Capsules containing peppermint oil are often enteric-coated to reduce the likelihood of heartburn .

Direcciones Futuras

Propiedades

IUPAC Name |

3,7-dimethyl-1-oxaspiro[3.5]nonane;3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran;5-methyl-2-propan-2-ylcyclohexan-1-ol;5-methyl-2-propan-2-ylcyclohexan-1-one;(5-methyl-2-propan-2-ylcyclohexyl) acetate;5-methyl-2-propan-2-ylidenecyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2.C10H18O.C10H14O.C10H20O.C10H18O.C10H16O/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13;1-8-3-5-10(6-4-8)9(2)7-11-10;1-7-3-4-9-8(2)6-11-10(9)5-7;3*1-7(2)9-5-4-8(3)6-10(9)11/h8-9,11-12H,5-7H2,1-4H3;8-9H,3-7H2,1-2H3;6-7H,3-5H2,1-2H3;7-11H,4-6H2,1-3H3;7-9H,4-6H2,1-3H3;8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSRBDFLQKBVKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC1)C(CO2)C.CC1CCC(C(C1)O)C(C)C.CC1CCC(C(C1)OC(=O)C)C(C)C.CC1CCC(C(=O)C1)C(C)C.CC1CCC2=C(C1)OC=C2C.CC1CCC(=C(C)C)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H108O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

965.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Oils, peppermint | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

1 volume in 5 volumes of 70% ethanol at 20 °C., Very slightly soluble in water | |

| Record name | PEPPERMINT OIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1900 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.896-0.908 @ 25 deg/25 °C | |

| Record name | PEPPERMINT OIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1900 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

3,7-Dimethyl-1-oxaspiro[3.5]nonane;3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran;5-methyl-2-propan-2-ylcyclohexan-1-ol;5-methyl-2-propan-2-ylcyclohexan-1-one;(5-methyl-2-propan-2-ylcyclohexyl) acetate;5-methyl-2-propan-2-ylidenecyclohexan-1-one | |

Color/Form |

Colorless to pale yellow-greenish liquid | |

CAS RN |

8006-90-4 | |

| Record name | Oils, peppermint | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oils, peppermint | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEPPERMINT OIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1900 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[(2R,4S,5S)-4-chloro-5-(chloromethyl)oxolan-2-yl]purin-6-amine](/img/structure/B1237017.png)

![2-[(4R,5S,6S,7R,9R,11E,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1237023.png)

![dimethyl 2-[3-[(3S,4R,6S,7S,8R,8aR)-6-[4-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1237025.png)

![Methyl 14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1237032.png)